3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
“4-Bromophenyl acetate” is a monocarboxylic acid . It’s a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “4-Bromophenylacetic acid” can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular formula of “4-Bromophenyl acetate” is C8H7BrO2 .
Chemical Reactions Analysis
“4-Bromophenylacetic acid” can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .
Physical And Chemical Properties Analysis
The molecular weight of “4-Bromophenyl acetate” is 215.044 Da .
Scientific Research Applications
Synthetic Protocols and Applications in Chemistry
Coumarin derivatives, including structures similar to 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, are crucial in the synthesis of secondary metabolites with pharmacological importance. The limited quantities produced by natural sources have prompted research into synthetic protocols. These include Suzuki coupling reactions for biaryl synthesis, which then undergoes lactonization, and reactions involving 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). Such synthetic routes underscore the compound's role in creating pharmacologically relevant structures through efficient and straightforward procedures (Mazimba, 2016).
Contributions to Organic Chemistry
The phosphonic acid functional group is another area where derivatives of the subject compound find applications due to its similarity to the phosphate moiety. Phosphonic acids are utilized across a wide spectrum of research fields including chemistry, biology, and physics. They serve various purposes, from bioactive properties (drug, pro-drug) and bone targeting to the design of supramolecular or hybrid materials and analytical purposes. The versatility of these applications highlights the compound's contribution to advancing organic chemistry and its intersection with biology and materials science (Sevrain et al., 2017).
Environmental and Aquatic Toxicology
Understanding the environmental impact and toxicological profiles of brominated phenols, which share structural similarities with 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, is essential. These substances are intermediates in the synthesis of brominated flame retardants and have diverse sources, making them ubiquitous in the environment. Research into their concentrations, toxicokinetics, and toxicodynamics in both abiotic and biotic environments, including humans, is critical for assessing environmental safety and health risks (Koch & Sures, 2018).
Safety And Hazards
properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVQKYVWBHZHJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |
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